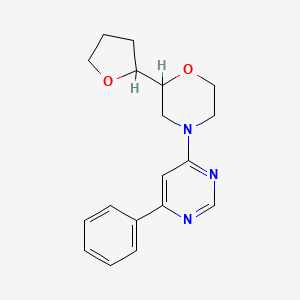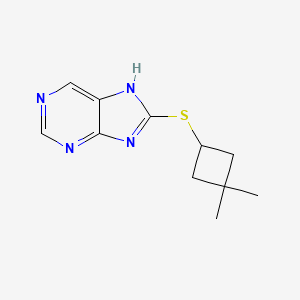
2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and drug development.
Mécanisme D'action
The mechanism of action of 2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine involves the inhibition of specific enzymes and proteins involved in cell growth and proliferation. It has been found to target the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting CK2, 2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, which can have neuroprotective effects. In addition, it has been found to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine in lab experiments include its potential as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have neuroprotective effects and can inhibit the growth of cancer cells. However, the limitations of using this compound in lab experiments include the need for further research to determine its efficacy and safety in humans.
Orientations Futures
There are several future directions for the research and development of 2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine. One direction is to further investigate its potential as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its mechanism of action in more detail to better understand how it targets specific enzymes and proteins involved in cell growth and proliferation. Additionally, further research is needed to determine its efficacy and safety in humans, which could lead to the development of new drugs and treatments for various diseases.
Méthodes De Synthèse
The synthesis of 2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine involves the reaction of oxirane-2-carboxylic acid with 6-phenylpyrimidin-4-ylamine in the presence of morpholine and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain a high yield of the desired compound.
Applications De Recherche Scientifique
2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine has shown potential as a therapeutic agent in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cell growth and proliferation. In addition, it has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Propriétés
IUPAC Name |
2-(oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-2-5-14(6-3-1)15-11-18(20-13-19-15)21-8-10-23-17(12-21)16-7-4-9-22-16/h1-3,5-6,11,13,16-17H,4,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLGXSDRFWJPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CN(CCO2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxolan-2-yl)-4-(6-phenylpyrimidin-4-yl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Methyl-1,2-oxazol-4-yl)-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]methanone](/img/structure/B7436766.png)
![6-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B7436781.png)
![1H-indol-2-yl-[2-(triazol-1-ylmethyl)morpholin-4-yl]methanone](/img/structure/B7436782.png)
![N-(1-hydroxy-2-oxopiperidin-3-yl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B7436788.png)
![Methyl 4-[3-methyl-4-[(2-methyloxolan-3-yl)methyl]piperazin-1-yl]benzoate](/img/structure/B7436792.png)
![2-[3-[(4-Ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-2-hydroxypropoxy]benzonitrile](/img/structure/B7436800.png)
![N-(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)-1-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B7436801.png)
![4-N-(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)cyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid](/img/structure/B7436815.png)
![N-[1-(1-ethyl-6-oxopiperidine-3-carbonyl)-3-methylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7436816.png)
![6-Chloro-1-methyl-4-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7436817.png)

![N-[1-[2-(3-benzylimidazol-4-yl)acetyl]-3-methylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7436836.png)
![Methyl 3-[[2-hydroxy-3-(1-methylpyrazol-4-yl)propanoyl]amino]-3-(3-methylphenyl)propanoate](/img/structure/B7436859.png)
![4-[1-[(3R)-oxolan-3-yl]triazol-4-yl]-2-(2-phenylpropan-2-yl)-1,3-thiazole](/img/structure/B7436875.png)